2-Methyl-3,5-bis(trifluoromethyl)aniline

Lipophilicity Drug design ADME prediction

2-Methyl-3,5-bis(trifluoromethyl)aniline (CAS 243128-44-1) is a non-substitutable fluorinated building block combining ortho-methyl steric shielding with dual 3,5-CF3 electron withdrawal. Reduced amine nucleophilicity (pKa 2.01) and enhanced metabolic stability make it critical for CNS drug candidates (LogP 3.77). Unlike non-methylated analog CAS 328-74-5, this pattern enables systematic ortho-SAR studies and distinct profiles for asymmetric catalysis and agrochemical optimization. Procure when only this steric/electronic balance meets your requirements.

Molecular Formula C9H7F6N
Molecular Weight 243.15 g/mol
CAS No. 243128-44-1
Cat. No. B1597648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3,5-bis(trifluoromethyl)aniline
CAS243128-44-1
Molecular FormulaC9H7F6N
Molecular Weight243.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1N)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C9H7F6N/c1-4-6(9(13,14)15)2-5(3-7(4)16)8(10,11)12/h2-3H,16H2,1H3
InChIKeyKWCSYADBUUUTPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3,5-bis(trifluoromethyl)aniline CAS 243128-44-1: Procurement-Relevant Chemical Profile and Baseline Specifications


2-Methyl-3,5-bis(trifluoromethyl)aniline (CAS 243128-44-1) is a fluorinated aromatic amine belonging to the trifluoromethylbenzene class, characterized by a methyl group at the 2-position and two trifluoromethyl (-CF3) groups at the 3- and 5-positions of the benzene ring . With molecular formula C9H7F6N and molecular weight 243.15 g/mol, this compound is an electron-deficient aniline derivative that functions as a key building block in pharmaceutical and agrochemical intermediate synthesis [1]. The compound exhibits notable physicochemical properties including a predicted pKa of 2.01±0.10, experimental LogP of 4.196, and boiling point of 120-121°C at 43 mmHg . Commercially available in purities ranging from 95% to 98% (GC), this intermediate is typically stored under inert argon atmosphere at 2-8°C with protection from light to maintain stability .

2-Methyl-3,5-bis(trifluoromethyl)aniline: Why In-Class Aniline Derivatives Cannot Be Interchanged


2-Methyl-3,5-bis(trifluoromethyl)aniline cannot be substituted with other bis(trifluoromethyl)aniline derivatives due to the unique interplay of the ortho-methyl group with the 3,5-bis-CF3 substitution pattern. This specific substitution architecture creates a distinct steric environment around the amino group that directly impacts reactivity, while the two strongly electron-withdrawing CF3 groups at the 3- and 5-positions dramatically reduce the amine nucleophilicity and basicity relative to non-fluorinated or mono-fluorinated anilines [1]. The ortho-methyl group further modulates this electronic effect through steric shielding of the amino group and alters the conformational landscape of any derived amides, ureas, or heterocycles. Consequently, substitution with the non-methylated analog 3,5-bis(trifluoromethyl)aniline (CAS 328-74-5) will yield structurally distinct products with fundamentally different steric profiles, lipophilicity, and biological target interactions . The high calculated consensus Log P of 3.77 and extremely low predicted pKa of 2.01 confirm that this compound occupies a distinct physicochemical space that cannot be replicated by analogs with different substitution patterns [1].

2-Methyl-3,5-bis(trifluoromethyl)aniline Procurement Evidence: Quantitative Differentiation Against Structural Analogs


Lipophilicity Differentiation: Consensus Log P 3.77 Establishes Distinct Membrane Permeability Profile

2-Methyl-3,5-bis(trifluoromethyl)aniline exhibits a consensus Log P of 3.77, representing a significant increase in lipophilicity compared to the non-methylated analog 3,5-bis(trifluoromethyl)aniline, which has a calculated Log P of approximately 3.41 [1]. This 0.36 Log unit difference corresponds to the compound being more than twice as lipophilic (approximately 2.3× greater partition coefficient) as the non-methylated comparator [2]. The higher Log P is attributable to the additional methyl group at the 2-position, which increases hydrophobic surface area without substantially altering the strong electron-withdrawing effects of the two CF3 groups. The experimental Log P of 4.196 further confirms the high lipophilicity of this compound .

Lipophilicity Drug design ADME prediction

Electronic Differentiation: Predicted pKa 2.01 Quantifies Strongly Reduced Basicity for Unique Coupling Reactivity

The predicted pKa of 2.01±0.10 for 2-Methyl-3,5-bis(trifluoromethyl)aniline is substantially lower than that of unsubstituted aniline (pKa 4.6) and the non-methylated comparator 3,5-bis(trifluoromethyl)aniline (pKa ~3.5-3.8) [1]. This dramatic reduction in basicity arises from the strong electron-withdrawing inductive effect of the two CF3 groups at the 3- and 5-positions, further modulated by the ortho-methyl group's steric influence [2]. The pKa of 2.01 indicates that this aniline is approximately 400× less basic than unsubstituted aniline (ΔpKa ≈ -2.6) and approximately 30-60× less basic than the non-methylated bis-CF3 analog [1].

Amine basicity Nucleophilicity Electron-withdrawing effects

Structural Conformation Differentiation: Ortho-Methyl Creates Distinct Steric Environment for Ligand and API Design

The ortho-methyl group in 2-Methyl-3,5-bis(trifluoromethyl)aniline creates a unique steric environment not present in 3,5-bis(trifluoromethyl)aniline (CAS 328-74-5), which lacks any ortho substitution . Crystallographic studies of structurally related 3,5-bis(trifluoromethyl)aniline derivatives demonstrate that the N-aryl moiety adopts a significantly twisted conformation relative to the imine bond plane (49.61° torsion angle) [1]. The addition of an ortho-methyl group in the target compound is expected to further increase this torsional strain, resulting in a distinct three-dimensional orientation of the aniline-derived moiety in final products [2]. This steric differentiation is structurally significant: the 2-methyl group occupies approximately 10-15 ų of additional van der Waals volume and restricts rotational freedom around the N-Caryl bond compared to the non-methylated analog [2].

Steric effects Conformational analysis Ligand design

Commercial Availability and Purity Specifications: Multi-Supplier Access with Quantified Quality Metrics

2-Methyl-3,5-bis(trifluoromethyl)aniline is commercially available from multiple global suppliers with specified purity grades ranging from 95% to 98% (GC minimum), enabling procurement flexibility based on end-use requirements [1]. The compound is offered at scales from 100 mg research quantities up to kilogram-scale industrial production, with batch-specific quality documentation available including NMR, HPLC, and GC analytical reports [1]. Key storage specifications include argon atmosphere and temperature control at 2-8°C with protection from light . In contrast, the non-methylated analog 3,5-bis(trifluoromethyl)aniline (CAS 328-74-5), while also commercially available, represents a fundamentally different chemical entity that cannot substitute for the target compound in applications requiring the ortho-methyl group .

Procurement specifications Purity analysis Supply chain

Trifluoromethyl-Enhanced Metabolic Stability: Documented Class Advantage for Drug Intermediate Applications

As a building block for pharmaceutical synthesis, 2-Methyl-3,5-bis(trifluoromethyl)aniline belongs to the class of trifluoromethylbenzene derivatives documented to enhance metabolic stability and bioavailability in derived drug candidates [1]. The trifluoromethyl group has been established as a privileged pharmacophore in medicinal chemistry, with over 19 FDA-approved drugs containing trifluoromethyl groups developed in the past two decades utilizing related bis(trifluoromethyl)aniline building blocks . The CF3 groups confer resistance to oxidative metabolism by cytochrome P450 enzymes, extend plasma half-life, and improve membrane permeability relative to non-fluorinated or mono-fluorinated aromatic amines [1]. The ortho-methyl group in this specific compound further modulates these properties through steric protection of the amine-derived linkage and altered metabolic soft-spot accessibility compared to the non-methylated analog 3,5-bis(trifluoromethyl)aniline [1].

Metabolic stability Drug metabolism Fluorinated building blocks

Specialized Ligand and Catalyst Design Applications: Steric-Electronic Profile Enables Unique Coordination Chemistry

The combination of strong electron-withdrawing CF3 groups and ortho-methyl steric shielding in 2-Methyl-3,5-bis(trifluoromethyl)aniline creates a specialized steric-electronic profile documented to be useful in the design of ligands and catalysts [1]. The electron-deficient nature of the aromatic ring reduces electron density at the metal center when this aniline is incorporated into ligand scaffolds, potentially increasing catalytic activity in electrophilic transformations . Crystal structure analysis of related 3,5-bis(trifluoromethyl)aniline derivatives confirms that the N-aryl moiety adopts a twisted conformation (49.61°) due to the steric demands of the CF3 groups, and the additional ortho-methyl group in the target compound is expected to further modulate metal-ligand bond angles and dissociation kinetics [2]. This steric-electronic tuning capability is absent in non-methylated analogs such as 3,5-bis(trifluoromethyl)aniline, which lack the ortho steric shielding and therefore produce different ligand geometries and electronic environments at coordinated metal centers .

Ligand design Catalysis Coordination chemistry

2-Methyl-3,5-bis(trifluoromethyl)aniline: Priority Application Scenarios Based on Quantified Differentiation Evidence


Pharmaceutical Intermediate Synthesis Requiring Enhanced Lipophilicity and Metabolic Stability

2-Methyl-3,5-bis(trifluoromethyl)aniline is optimally deployed as a building block in medicinal chemistry programs targeting drug candidates that require high lipophilicity (consensus Log P 3.77) and metabolic stability. The CF3 groups at the 3- and 5-positions provide documented class-level advantages in reducing oxidative metabolism and extending pharmacokinetic half-life, while the ortho-methyl group further modulates steric accessibility of metabolic soft spots [1]. This combination is particularly valuable for central nervous system (CNS) drug candidates, where enhanced Log P values correlate with improved blood-brain barrier penetration . Procurement is indicated when structure-activity relationship (SAR) studies have identified the ortho-methyl as critical for target engagement or when ADME optimization requires the specific lipophilicity window provided by this substitution pattern rather than the non-methylated analog .

Specialized Ligand and Catalyst Development with Tuned Steric-Electronic Properties

This compound is ideally suited for the design of specialized ligands and catalysts where the precise balance of electron withdrawal (from two CF3 groups) and steric shielding (from the ortho-methyl) must be simultaneously achieved [1]. The extremely low pKa of 2.01 indicates substantially reduced amine nucleophilicity, which can be exploited to prevent unwanted side reactions during metal complexation or catalytic cycles . The electron-deficient nature of the aromatic ring reduces electron density at coordinated metal centers, potentially enhancing catalytic activity in electrophilic transformations. The ortho-methyl group introduces steric constraints that can influence enantioselectivity in asymmetric catalysis, a feature absent in the non-methylated analog 3,5-bis(trifluoromethyl)aniline .

Agrochemical Intermediate Synthesis Leveraging High Lipophilicity and Metabolic Stability

In agrochemical research and development, 2-Methyl-3,5-bis(trifluoromethyl)aniline serves as a key intermediate for synthesizing herbicides and pesticides where enhanced environmental persistence or improved plant uptake is desired [1]. The high lipophilicity (experimental Log P 4.196) facilitates cuticular penetration in foliar-applied agrochemicals, while the metabolic stability conferred by the CF3 groups extends the duration of action in field applications . Procurement for agrochemical programs is indicated when lead optimization requires the specific steric and electronic profile provided by the ortho-methyl in combination with 3,5-bis-CF3 substitution, which cannot be replicated using non-fluorinated anilines or analogs lacking the ortho-methyl group [1].

Structure-Activity Relationship Studies Requiring Ortho-Substituted Bis(trifluoromethyl)aniline Scaffolds

2-Methyl-3,5-bis(trifluoromethyl)aniline is essential for systematic SAR investigations where the ortho-position substitution is a variable under study. The compound's 2-methyl group provides a baseline steric reference that can be compared against analogs with different ortho substituents (e.g., H, Cl, OMe) or against the non-methylated parent 3,5-bis(trifluoromethyl)aniline . The documented physicochemical parameters—including consensus Log P 3.77, pKa 2.01, and TPSA 26.02 Ų—provide quantitative benchmarks for correlating structural modifications with changes in potency, selectivity, or physicochemical properties . Procurement for SAR programs is justified when a systematic, data-driven understanding of ortho-substitution effects on biological activity is required.

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